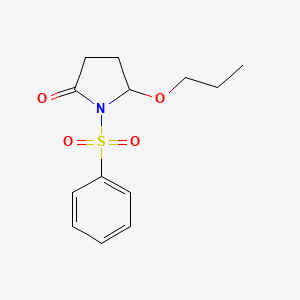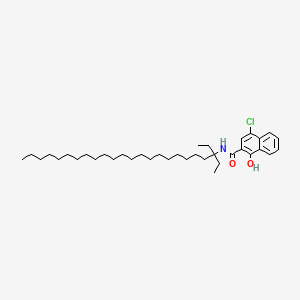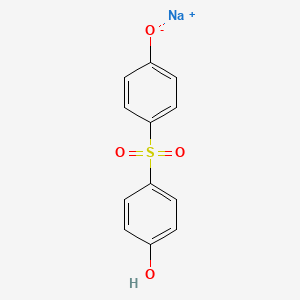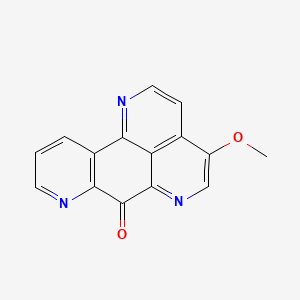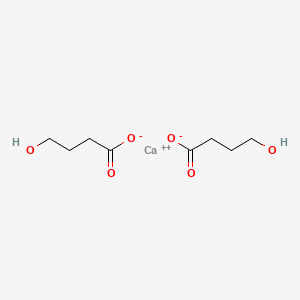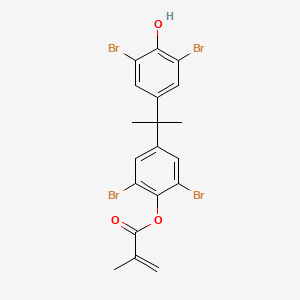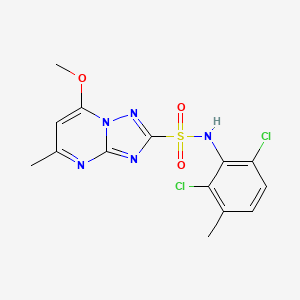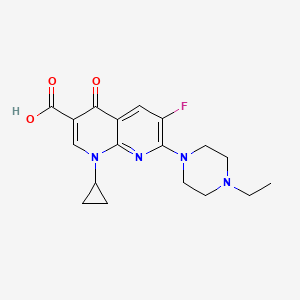
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate is a heterocyclic organic compound with the molecular formula C36H68O11 and a molecular weight of 676.918520 g/mol . This compound is known for its complex structure, which includes multiple ether linkages and a but-2-ene-1,4-dioate moiety. It is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate typically involves the stepwise addition of ethylene oxide to a long-chain alcohol, followed by esterification with maleic anhydride. The reaction conditions often require the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-1,4-dioate moiety to a single bond, forming butane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether linkages and esterification reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of long-chain ethers with biological membranes.
Medicine: Research into its potential therapeutic applications, including its role as a drug delivery agent, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain ether structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the but-2-ene-1,4-dioate moiety can participate in various biochemical reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(3,6,9,12,15,18,21-Heptaoxatricosan-1-ol): This compound has a similar ether linkage structure but lacks the but-2-ene-1,4-dioate moiety.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: This compound includes a bromine atom, making it more reactive in substitution reactions.
Uniqueness
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate is unique due to its combination of long-chain ether linkages and the but-2-ene-1,4-dioate moiety. This structure provides it with distinct chemical and physical properties, making it valuable for a wide range of research applications .
Properties
CAS No. |
94158-39-1 |
|---|---|
Molecular Formula |
C36H68O11 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(E)-4-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C36H68O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-45-31-32-46-33-34-47-36(39)19-18-35(37)38/h18-19H,2-17,20-34H2,1H3,(H,37,38)/b19-18+ |
InChI Key |
LFTOSWHCXZSBCJ-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




